molecular formula C16H23NO3 B15276169 tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate

tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate

Cat. No.: B15276169
M. Wt: 277.36 g/mol
InChI Key: ATJRDIDZQTXJLY-KGLIPLIRSA-N
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Description

tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at the 3-position, and a phenyl substituent at the 2-position. Its stereochemistry (2S,3R) is critical for its biological activity and synthetic applications, particularly in medicinal chemistry and drug development. The Boc group enhances solubility and stability during synthetic processes, while the hydroxyl and phenyl groups contribute to intermolecular interactions such as hydrogen bonding and π-π stacking. This compound is frequently utilized as a building block for bioactive molecules, including enzyme inhibitors and receptor modulators .

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-11-7-10-13(18)14(17)12-8-5-4-6-9-12/h4-6,8-9,13-14,18H,7,10-11H2,1-3H3/t13-,14+/m1/s1

InChI Key

ATJRDIDZQTXJLY-KGLIPLIRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]([C@@H]1C2=CC=CC=C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate typically involves the use of chiral starting materials and enantioselective reactions. One common method includes the conjugate addition of an iminolactone chiral glycine derivative to tert-butyl crotonate . This reaction is performed under controlled conditions to ensure high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Boc-Protected Piperidine/Pyrrolidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate 2-phenyl, 3-hydroxy C17H23NO3 289.37 Chiral centers (2S,3R), phenyl group -
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid () 4-phenyl, 3-carboxylic acid C17H23NO4 305.37 Carboxylic acid for conjugation
tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate () 2-methyl, 3-amino C11H22N2O2 214.30 Amino group for nucleophilic reactions
tert-Butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate () Pyrrolidine core, 2-methyl C10H19NO3 201.27 5-membered ring, reduced ring strain
tert-Butyl 3-hydroxypiperidine-1-carboxylate () 3-hydroxy (no phenyl) C10H19NO3 201.27 Simplified structure, high similarity

Key Observations:

Ring Size and Conformation : The pyrrolidine derivative () has a 5-membered ring, leading to greater ring strain and altered conformational flexibility compared to the 6-membered piperidine core in the target compound .

Functional Groups: The carboxylic acid in enables conjugation with amines or alcohols, whereas the hydroxyl group in the target compound favors hydrogen bonding . The amino group in provides nucleophilic reactivity, contrasting with the hydroxyl group’s hydrogen-bonding capability .

Steric and Electronic Effects: The phenyl group in the target compound enhances lipophilicity and π-π interactions compared to methyl or amino substituents .

Key Observations:

  • Coupling Reagents : HBTU and phosphonium salts () are widely used for Boc-protected intermediates, ensuring high yields and stereochemical integrity .
  • Purification : Column chromatography (e.g., PE/EtOAc/MeOH in ) is standard for isolating chiral piperidine derivatives .

Table 3: Property Comparison

Compound LogP (Predicted) Solubility Biological Relevance Reference
Target compound ~2.8 Moderate (DMSO) Enzyme inhibitor scaffolds -
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid ~3.1 Low (aqueous) Intermediate for bioactive conjugates
tert-Butyl 3-hydroxypiperidine-1-carboxylate ~1.9 High (aqueous) Simplified analog for SAR studies

Key Observations:

  • Lipophilicity: The phenyl group in the target compound increases LogP compared to non-aromatic analogs () .
  • Solubility : Hydroxyl groups improve aqueous solubility, but the phenyl group counterbalances this effect in the target compound.

Biological Activity

tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, drawing from diverse research studies and findings.

  • Molecular Formula : C16_{16}H23_{23}NO3_3
  • Molecular Weight : 277.36 g/mol
  • CAS Number : 250589-63-0

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, showing promising results in several therapeutic areas:

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties through mechanisms such as apoptosis induction and cytotoxicity against specific cancer cell lines. For instance, studies involving derivatives of piperidine have demonstrated enhanced cytotoxic effects compared to standard treatments like bleomycin in FaDu hypopharyngeal tumor cells .

2. Neurological Effects

The compound has shown potential as a ligand for the human histamine H3 receptor (hH3R). Binding affinity studies revealed that certain derivatives possess significant affinity for this receptor, suggesting their utility in treating neurological disorders. The ability to penetrate the blood-brain barrier enhances its therapeutic prospects for conditions such as Alzheimer's disease and epilepsy .

3. Cholinesterase Inhibition

Compounds related to this compound have been investigated for their cholinesterase inhibitory activity. This property is particularly relevant for developing treatments for Alzheimer's disease, where cholinesterase inhibitors are commonly used .

Research Findings

StudyFindings
Anticancer Study Demonstrated cytotoxicity in FaDu cells; superior to bleomycin .
Neurological Study High binding affinity to hH3R; potential anticonvulsant effects .
Cholinesterase Inhibition Effective inhibition observed; implications for Alzheimer's treatment .

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized a series of piperidine derivatives including this compound. The derivatives were tested against various cancer cell lines, revealing that specific modifications increased their efficacy in inducing apoptosis and inhibiting tumor growth.

Case Study 2: Neurological Applications

Another study focused on the neuroprotective effects of the compound in models of cognitive impairment. The results highlighted its potential role in enhancing memory and learning capabilities through modulation of neurotransmitter systems.

Q & A

Basic: What synthetic routes are commonly employed to prepare tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate, and how are stereochemical outcomes controlled?

Methodological Answer:
The synthesis typically involves multi-step strategies:

  • Step 1: Piperidine Ring Formation
    Cyclization of chiral precursors (e.g., amino alcohols) using reductive amination or ring-closing metathesis. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis .
  • Step 2: tert-Butoxycarbonyl (Boc) Protection
    Introduction of the Boc group using tert-butyl chloroformate (Boc-Cl) under basic conditions (e.g., NaHCO₃ or DMAP) to protect the piperidine nitrogen .
  • Step 3: Hydroxylation and Phenyl Substitution
    Hydroxylation at the 3R position may involve Sharpless asymmetric dihydroxylation or enzymatic catalysis. The phenyl group at the 2S position is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, with Pd catalysts or Lewis acids (e.g., AlCl₃) .
  • Purification:
    Final purification via flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC to isolate enantiomerically pure product (>98% ee) .

Key Challenges:

  • Ensuring regioselectivity during hydroxylation and avoiding racemization at chiral centers.

Basic: What spectroscopic and crystallographic techniques are critical for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign diastereotopic protons (e.g., piperidine ring protons) and confirm the phenyl group’s position via coupling constants and NOESY correlations .
    • ²D NMR (COSY, HSQC): Resolve overlapping signals and verify stereochemistry through spatial interactions (e.g., 3J coupling between 2S and 3R positions) .
  • X-ray Crystallography:
    Single-crystal X-ray diffraction using SHELXL (via Olex2 interface) resolves absolute configuration. Hydrogen bonding patterns (e.g., hydroxyl to carbonyl interactions) are analyzed using Mercury software .
  • Polarimetry/Chiral HPLC:
    Measure optical rotation and confirm enantiomeric purity using chiral stationary phases (e.g., Chiralpak IA/IB) .

Data Contradictions:
Discrepancies in NOE intensities vs. crystallographic data may arise from dynamic effects; iterative refinement in SHELXL resolves these .

Advanced: How do stereochemical variations at the 2S and 3R positions influence biological activity in related piperidine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • 2S-Phenyl Group: Enhances hydrophobic interactions with enzyme active sites (e.g., kinase inhibitors). Replacements with smaller groups (e.g., methyl) reduce binding affinity by ~50% .
    • 3R-Hydroxyl Group: Participates in hydrogen bonding with targets (e.g., G protein-coupled receptors). Epimerization to 3S abolishes activity in serotonin receptor assays .
  • Case Study:
    Analogues like tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate show improved metabolic stability due to fluorine’s electron-withdrawing effects, but reduced solubility .

Experimental Design:

  • Synthesize diastereomers and compare IC₅₀ values in enzyme assays (e.g., fluorescence polarization).
  • Perform molecular docking (AutoDock Vina) to predict binding modes .

Advanced: What computational and experimental strategies address crystallographic data contradictions for hydrogen bonding networks in this compound?

Methodological Answer:

  • Problem: Disordered hydrogen atoms or ambiguous electron density for hydroxyl groups.
  • Strategies:
    • High-Resolution Data: Collect data at synchrotrons (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) .
    • Hydrogen Bond Analysis:
      Use graph-set notation (e.g., Etter’s rules) to classify motifs (e.g., D(2) chains for hydroxyl-carboxylate interactions) .
    • DFT Calculations:
      Optimize hydrogen positions using Gaussian09 at the B3LYP/6-31G(d) level and compare with experimental geometries .
  • Case Study:
    For tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate, conflicting O–H···O distances (1.8 vs. 2.1 Å) were resolved via Hirshfeld surface analysis .

Advanced: How does the tert-butyl group influence the compound’s conformational stability and reactivity in medicinal chemistry applications?

Methodological Answer:

  • Conformational Stability:
    • The bulky tert-butyl group induces chair conformations in the piperidine ring, reducing ring puckering (confirmed by NMR coupling constants) .
    • Steric Effects: Shields the nitrogen from metabolic N-dealkylation, increasing plasma half-life in pharmacokinetic studies .
  • Reactivity:
    • Deprotection: Boc removal with TFA/DCM generates a free amine for further functionalization (e.g., amide coupling) .
    • Comparative Data:
      Analogues lacking the tert-butyl group (e.g., methyl esters) show 10-fold lower stability in liver microsome assays .

Advanced: What methodologies resolve enantiomeric excess discrepancies between synthetic batches?

Methodological Answer:

  • Chiral Analysis:
    • HPLC: Use Chiralcel OD-H columns (hexane/iPrOH, 90:10) to quantify ee. Calibrate with racemic standards .
    • Mosher’s Ester Analysis: Derivatize the hydroxyl group with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride and compare ¹H NMR shifts .
  • Root-Cause Investigation:
    • Check catalyst loading (e.g., Jacobsen’s Mn-salen catalyst at 5 mol%) and reaction temperature (<0°C for asymmetric hydroxylation) .
    • Case Study: A batch with 85% ee (vs. 98% target) was traced to incomplete recrystallization; re-slurrying in heptane/EtOAc improved purity .

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